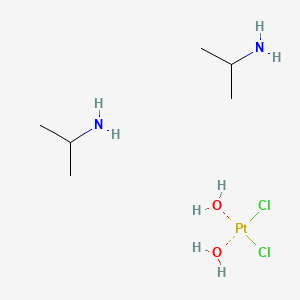
Dichloroplatinum;propan-2-amine;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iproplatin is synthesized through a series of chemical reactions involving platinum compounds. The preparation typically involves the reaction of platinum(IV) chloride with isopropylamine and subsequent hydrolysis to form the desired product .
Industrial Production Methods: Industrial production of iproplatin involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Iproplatin undergoes several types of chemical reactions, including:
Substitution: The chloride ligands in iproplatin can be substituted with other ligands, altering its chemical properties and biological activity.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include ascorbate, cysteine, and glutathione.
Substitution Reactions: These reactions often occur under mild conditions with various nucleophiles.
Major Products:
Scientific Research Applications
Iproplatin has several scientific research applications, including:
Mechanism of Action
Iproplatin exerts its effects by forming DNA crosslinks and platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death. The compound is reduced to its platinum(II) form inside cancer cells, where it interacts with DNA and other cellular targets . The reduction process is influenced by the ligand coordination sphere and the cellular environment .
Comparison with Similar Compounds
Iproplatin is compared with other platinum(IV) complexes such as:
Carboplatin: Iproplatin has a different ligand structure, which affects its reactivity and side effect profile.
Ormaplatin (Tetraplatin): Ormaplatin was abandoned due to high toxicity, whereas iproplatin showed lower activity but better tolerability.
Iproplatin’s uniqueness lies in its specific ligand arrangement and its potential to overcome resistance mechanisms seen with other platinum-based drugs .
Biological Activity
Dichloroplatinum;propan-2-amine;dihydrate, commonly referred to as a platinum(II) complex, is an important compound in the field of medicinal chemistry, particularly in cancer treatment. This article reviews its biological activity, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a chemical formula that can be represented as PtCl2(C3H9N)]⋅2H2O. The compound consists of a platinum(II) ion coordinated to two chloride ions and one propan-2-amine ligand, which influences its biological activity.
The primary mechanism through which platinum-based drugs exert their cytotoxic effects is through the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, leading to apoptosis in cancer cells. The binding of the platinum complex to DNA occurs mainly at the N7 position of guanine bases, forming interstrand and intrastrand cross-links that disrupt normal cellular processes .
In Vitro Studies
- Cytotoxic Effects : Various studies have demonstrated that dichloroplatinum complexes exhibit significant cytotoxicity against a range of cancer cell lines. For instance, one study reported that dichloroplatinum complexes showed higher cytotoxicity compared to corresponding ligands in A549 (lung adenocarcinoma) and MG-63 (osteosarcoma) cell lines .
- Resistance Mechanisms : Resistance to platinum-based therapies is a significant challenge. Research indicates that modifications in cellular uptake mechanisms and enhanced DNA repair pathways contribute to this resistance. However, certain derivatives of dichloroplatinum have shown effectiveness against cisplatin-resistant cell lines .
Case Studies
- Study on Antitumor Activity : A comparative study evaluated the biological activity of several platinum(II) complexes, including dichloroplatinum. The results indicated that these complexes could induce apoptosis effectively in leukemia cells while showing lower toxicity in non-cancerous cells .
- Mechanistic Insights : Electrospray mass spectrometry and X-ray crystallography have been employed to investigate the interactions between dichloroplatinum complexes and biomolecules. These studies revealed insights into how these complexes can circumvent traditional resistance mechanisms by altering their binding profiles .
Data Table: Summary of Biological Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 | 10 | DNA cross-linking |
| Study 2 | MG-63 | 5 | Apoptosis induction |
| Study 3 | U937 (leukemia) | 15 | Selective cytotoxicity |
| Study 4 | Cisplatin-resistant A2780 | 20 | Overcoming resistance |
Properties
Molecular Formula |
C6H22Cl2N2O2Pt |
|---|---|
Molecular Weight |
420.24 g/mol |
IUPAC Name |
dichloroplatinum;propan-2-amine;dihydrate |
InChI |
InChI=1S/2C3H9N.2ClH.2H2O.Pt/c2*1-3(2)4;;;;;/h2*3H,4H2,1-2H3;2*1H;2*1H2;/q;;;;;;+2/p-2 |
InChI Key |
DQSHQBDTHGZRSN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)N.CC(C)N.O.O.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















